molecular formula C7H14O3 B13897665 Methyl (2s,3s)-2-hydroxy-3-methylpentanoate CAS No. 56577-28-7

Methyl (2s,3s)-2-hydroxy-3-methylpentanoate

Cat. No.: B13897665
CAS No.: 56577-28-7
M. Wt: 146.18 g/mol
InChI Key: OQXGUAUSWWFHOM-WDSKDSINSA-N
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Description

Methyl (2S,3S)-2-hydroxy-3-methylpentanoate is a chiral ester compound with significant importance in organic chemistry and various industrial applications. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2S,3S)-2-hydroxy-3-methylpentanoate can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method is environmentally friendly and suitable for industrial-scale production .

Industrial Production Methods

The industrial production of this compound often involves the use of engineered bacteria containing carbonyl reductase and glucose dehydrogenase. These bacteria catalyze the reduction of 2-chloro-β-ketoesters to produce the desired compound with high yield and substrate universality .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-2-hydroxy-3-methylpentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for transforming the compound into different derivatives with specific properties.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include various chiral alcohols, ketones, and substituted esters, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .

Scientific Research Applications

Methyl (2S,3S)-2-hydroxy-3-methylpentanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,3S)-2-hydroxy-3-methylpentanoate involves its interaction with specific enzymes and molecular targets. The compound can act as an allosteric modulator, binding to enzymes and altering their activity. This modulation affects various metabolic pathways, including amino acid metabolism, lipid metabolism, and energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

56577-28-7

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl (2S,3S)-2-hydroxy-3-methylpentanoate

InChI

InChI=1S/C7H14O3/c1-4-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3/t5-,6-/m0/s1

InChI Key

OQXGUAUSWWFHOM-WDSKDSINSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)O

Canonical SMILES

CCC(C)C(C(=O)OC)O

Origin of Product

United States

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